4-(2-Chlorophenoxy)-3-nitrobenzaldehyde
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Overview
Description
4-(2-Chlorophenoxy)-3-nitrobenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a nitro group and a chlorophenoxy group attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenoxy)-3-nitrobenzaldehyde typically involves the nitration of 4-(2-chlorophenoxy)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 4-(2-Chlorophenoxy)-3-nitrobenzaldehyde can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Oxidation: Potassium permanganate in alkaline medium, chromium trioxide in acidic medium.
Major Products Formed:
Reduction: 4-(2-Chlorophenoxy)-3-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives.
Oxidation: 4-(2-Chlorophenoxy)-3-nitrobenzoic acid.
Scientific Research Applications
Chemistry: 4-(2-Chlorophenoxy)-3-nitrobenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential biological activity. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique structural features make it a valuable intermediate in the production of various functional materials.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenoxy)-3-nitrobenzaldehyde depends on its specific application. In chemical reactions, the nitro group can act as an electron-withdrawing group, influencing the reactivity of the benzaldehyde core. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
4-(2-Chlorophenoxy)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzaldehyde: Lacks the chlorophenoxy group, resulting in different reactivity and applications.
4-(2-Chlorophenoxy)-3-aminobenzaldehyde: A reduction product of 4-(2-Chlorophenoxy)-3-nitrobenzaldehyde with different chemical properties.
Uniqueness: this compound is unique due to the presence of both a nitro group and a chlorophenoxy group on the benzaldehyde core. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
4-(2-chlorophenoxy)-3-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-10-3-1-2-4-12(10)19-13-6-5-9(8-16)7-11(13)15(17)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZBILNXJCMQQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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